1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a piperazine moiety substituted with a trifluoromethylphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds to form the triazole ring, followed by the introduction of the pyridazine ring through condensation reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions, and the trifluoromethylphenyl group is added through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or bromine, and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its interaction with bacterial enzymes can result in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
- 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
- 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
Compared to similar compounds, 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine stands out due to the presence of the trifluoromethylphenyl group, which imparts unique chemical and biological properties. This functional group enhances the compound’s lipophilicity and metabolic stability, making it a more potent and selective bioactive molecule.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-6-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)12-2-1-3-13(10-12)24-6-8-25(9-7-24)16(27)14-4-5-15-22-21-11-26(15)23-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRYHJBBXOBCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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